molecular formula C9H8O4 B6612428 2-formyl-3-hydroxy-6-methylbenzoic acid CAS No. 2155856-48-5

2-formyl-3-hydroxy-6-methylbenzoic acid

Cat. No.: B6612428
CAS No.: 2155856-48-5
M. Wt: 180.16 g/mol
InChI Key: RLMJTYFLBMHIDS-UHFFFAOYSA-N
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Description

2-formyl-3-hydroxy-6-methylbenzoic acid: is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-3-hydroxy-6-methylbenzoic acid typically involves the formylation of 3-hydroxy-6-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-formyl-3-hydroxy-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products

    Oxidation: 2-carboxy-3-hydroxy-6-methylbenzoic acid.

    Reduction: 2-hydroxymethyl-3-hydroxy-6-methylbenzoic acid.

    Substitution: Derivatives with substituted functional groups at the hydroxyl position.

Scientific Research Applications

2-formyl-3-hydroxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-formyl-3-hydroxy-6-methylbenzoic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-formylbenzoic acid: Similar structure but lacks the hydroxyl and methyl groups.

    2-hydroxy-6-methylbenzoic acid: Lacks the formyl group but has similar hydroxyl and methyl groups.

    4-hydroxy-3-methylbenzoic acid: Different position of the hydroxyl and methyl groups.

Uniqueness

2-formyl-3-hydroxy-6-methylbenzoic acid is unique due to the specific arrangement of the formyl, hydroxyl, and methyl groups on the benzene ring

Properties

IUPAC Name

2-formyl-3-hydroxy-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-3-7(11)6(4-10)8(5)9(12)13/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMJTYFLBMHIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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